molecular formula C22H20FN3O3S B11591513 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11591513
M. Wt: 425.5 g/mol
InChI Key: DGWSZYNSISXSGR-UYRXBGFRSA-N
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Description

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and various substituents such as ethoxy, propoxy, and fluorophenyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of Triazole Ring: The triazole ring can be formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Introduction of Substituents: The ethoxy, propoxy, and fluorophenyl groups can be introduced through various substitution reactions, using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Research in this area can lead to the development of new therapeutic agents.

    Medicine: The compound’s potential biological activities make it a candidate for drug development. It can be studied for its effects on various biological targets and pathways.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in their activity. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its complex structure, which includes multiple functional groups and rings

Properties

Molecular Formula

C22H20FN3O3S

Molecular Weight

425.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H20FN3O3S/c1-3-11-29-17-10-5-14(12-18(17)28-4-2)13-19-21(27)26-22(30-19)24-20(25-26)15-6-8-16(23)9-7-15/h5-10,12-13H,3-4,11H2,1-2H3/b19-13-

InChI Key

DGWSZYNSISXSGR-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OCC

Origin of Product

United States

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